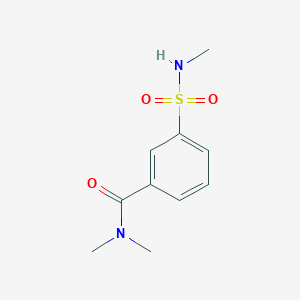

N,N-dimethyl-3-(methylsulfamoyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-(methylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-11-16(14,15)9-6-4-5-8(7-9)10(13)12(2)3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRIWZHQVGZKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Benzamide and Sulfonamide Chemistry

The chemical architecture of N,N-dimethyl-3-(methylsulfamoyl)benzamide positions it at the intersection of benzamide (B126) and sulfonamide chemistry, two foundational areas in the development of therapeutic agents.

Benzamides are a class of compounds containing a benzene (B151609) ring attached to an amide functional group. ontosight.ai This structural motif is found in a wide array of pharmacologically active molecules with applications as antiemetics, antipsychotics, and gastroprokinetic agents. walshmedicalmedia.com The amide group can participate in hydrogen bonding, a crucial interaction for binding to biological targets, while the benzene ring can be substituted to modify the compound's physical and chemical properties, such as solubility and electronic distribution. solubilityofthings.com The N,N-dimethyl substitution on the amide nitrogen of this compound prevents it from acting as a hydrogen bond donor, a modification that can influence its binding mode to target proteins compared to primary or secondary benzamides.

Sulfonamides , characterized by the -SO2NH- group, were among the first effective antimicrobial drugs and continue to be a cornerstone in medicinal chemistry. ijpsjournal.comajchem-b.com The sulfonamide functional group is a key component in drugs with a broad range of biological activities, including antibacterial, antiviral, antidiabetic, and anticancer properties. researchgate.netresearchgate.net This versatility stems from the ability of the sulfonamide group to mimic the transition state of enzymatic reactions and to bind tightly to enzyme active sites, such as that of carbonic anhydrase. ajchem-b.comresearchgate.net In this compound, the presence of the methylsulfamoyl group (-SO2NHCH3) introduces the key chemical features of a sulfonamide.

The synthesis of this compound can be approached through standard organic chemistry reactions. Typically, it might involve the reaction of a suitable benzoyl chloride derivative with dimethylamine (B145610) to form the benzamide portion, and the subsequent or prior introduction of the methylsulfamoyl group via sulfonation and amination reactions. evitachem.com

Significance in Contemporary Medicinal and Organic Chemistry Research

While extensive research specifically focused on N,N-dimethyl-3-(methylsulfamoyl)benzamide is not widely published, its structural components suggest its significance as a scaffold or intermediate in drug discovery and as a tool for chemical biology.

Derivatives of sulfamoylbenzamide have been investigated for their potential as inhibitors of various enzymes. For instance, related benzenesulfonamides have been studied as inhibitors of carbonic anhydrase isozymes, which are targets for anticancer drugs. acs.orgresearchgate.net The specific substitution pattern on the benzene (B151609) ring, along with the nature of the amide and sulfonamide groups, would be critical in determining the inhibitory potency and selectivity of such compounds.

In organic chemistry, compounds like this compound serve as versatile building blocks. The functional groups present offer multiple reaction sites for further chemical modification, allowing for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound.

Structure Activity Relationship Sar Studies and Molecular Design of N,n Dimethyl 3 Methylsulfamoyl Benzamide Analogues

Correlating Structural Features with Biological and Chemical Activities in Related Compounds

The biological and chemical profile of a benzamide (B126) derivative is not determined by a single feature but by the interplay of its constituent functional groups. The N,N-dimethyl amide, the methylsulfamoyl group, and their relative positions on the benzene (B151609) ring each play a distinct and crucial role in defining the molecule's properties, including its ability to recognize and interact with biological targets.

The N,N-dimethyl amide portion of the molecule significantly influences its physicochemical properties and, consequently, its interaction with biological targets. The presence of the two methyl groups on the amide nitrogen introduces steric hindrance that can affect the conformation of the entire molecule. For instance, in related 2,6-dimethylbenzamides, methyl groups in the ortho positions can twist the amide group out of the plane of the aromatic ring, which interrupts the π-electron conjugation between them researchgate.net. This conformational constraint can be a critical factor in how the molecule fits into a binding pocket.

Furthermore, the substitution on the amide nitrogen impacts the molecule's polarity and hydrogen bonding capacity. While a primary or secondary amide can act as a hydrogen bond donor, the tertiary N,N-dimethyl amide cannot. This modification fundamentally changes the types of interactions the molecule can form with a receptor. Studies on benzamide and picolinamide (B142947) derivatives have shown that the nature and position of side chains, such as a dimethylamine (B145610) group, markedly influence inhibitory activity and selectivity against specific enzymes researchgate.net. The N,N-dimethyl group's bulk and electronic properties are therefore key determinants in molecular recognition, dictating the strength and specificity of binding to a target.

The sulfamoyl group (-SO₂NH₂) and its derivatives, like the methylsulfamoyl group, are prevalent in medicinal chemistry due to their favorable chemical properties and ability to engage in significant biological interactions. Sulfonamides are a class of compounds known for a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects nih.goveurekaselect.com. The sulfamoyl moiety is a strong hydrogen bond acceptor and can participate in crucial interactions within an enzyme's active site.

SAR studies on sulfamoyl-benzamide derivatives have demonstrated that modifications to this group directly impact biological activity. For example, in a series of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), the nature of the substitution on the sulfamoyl and amide groups was critical for potency and selectivity nih.govresearchgate.net. The methylsulfamoyl group, specifically, balances polarity and lipophilicity, which can influence cell permeability and target engagement. The oxidation state of the sulfur atom can also be a factor; in one study on related compounds, the oxidation of a sulfoxide to a sulfone resulted in a more potent compound, highlighting the sensitivity of the activity profile to the chemical nature of the sulfur-containing group nih.gov.

Table 1: Activity of Select Sulfamoyl-Benzamide Derivatives against h-NTPDases

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | Sub-micromolar |

This table presents data for illustrative sulfamoyl-benzamide compounds to show the impact of structural modifications on biological activity, as reported in studies on NTPDase inhibitors. nih.govresearchgate.net

The arrangement of substituents on the benzene ring is a critical determinant of a molecule's biological activity and selectivity. Changing the position of the N,N-dimethylcarboxamide and methylsulfamoyl groups from meta (1,3-substitution) to ortho (1,2) or para (1,4) arrangements would profoundly alter the molecule's three-dimensional shape and electrostatic potential. These changes directly affect how the molecule interacts with its biological target.

Studies on other substituted benzamides have confirmed the importance of isomerism. For instance, an investigation into benzamide derivatives as acetylcholinesterase (AChE) inhibitors revealed that the substitution position of a dimethylamine side chain had a marked influence on both the inhibitory activity and the selectivity against AChE versus butyrylcholinesterase (BChE) researchgate.net. Similarly, the relative position of polar substituents on the benzamide ring affects the electronic properties of the amide group, which can modulate binding affinity researchgate.net. Therefore, the specific 3-(methylsulfamoyl) substitution pattern in N,N-dimethyl-3-(methylsulfamoyl)benzamide is likely optimized for a particular spatial and electronic interaction with its target, and any positional changes would be expected to lead to a different activity profile.

Table 2: Impact of Isomerism on Acetylcholinesterase (AChE) Inhibition

| Compound Series | Substituent Position | AChE IC₅₀ | Selectivity (AChE vs. BChE) |

|---|---|---|---|

| Benzamide Derivative 7a | Varies | 2.49 ± 0.19 µM | 99.40 |

This table illustrates how the position of functional groups and the core scaffold (benzamide vs. picolinamide) affect enzyme inhibition, based on findings from a study on cholinesterase inhibitors. researchgate.net

Rational Design Principles for this compound Analogues

The rational design of new molecules with improved properties, such as enhanced potency or selectivity, relies on computational and theoretical principles. These methods leverage knowledge of existing active molecules (ligand-based) or the three-dimensional structure of the biological target (structure-based) to guide the synthesis of novel compounds.

In the absence of a known 3D structure for the biological target, LBDD methods are invaluable. nih.gov These approaches are founded on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities nih.gov.

Pharmacophore Modeling : This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. For this compound, a pharmacophore model would be built by superimposing a set of active analogues and extracting their common features researchgate.net. This model then serves as a 3D query to search virtual libraries for new, structurally diverse compounds that fit the required features.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity nih.gov. By analyzing properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) of various analogues, a predictive model can be developed. This model can then be used to estimate the activity of hypothetical, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis.

Shape-Based Screening : This method uses the 3D shape of a known active molecule, like this compound, as a template to find other molecules in a database that have a similar shape, even if their 2D chemical structures are different arxiv.org.

When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD provides a powerful and direct approach to drug design.

Molecular Docking : This is a primary SBDD technique where computational algorithms predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. An analogue of this compound would be computationally "docked" into the active site of its target. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Molecular docking studies on related benzamide inhibitors have been used to explain their binding modes and inhibitory activities, revealing interactions with both catalytic and peripheral sites of enzymes like AChE researchgate.net. This information is then used to design new analogues with modifications that enhance these favorable interactions, leading to improved potency or selectivity.

Computational Approaches to SAR and Molecular Modeling of this compound Analogues

The exploration of the structure-activity relationships (SAR) of this compound and its analogues has been significantly advanced by computational methods. These in silico techniques provide valuable insights into the molecular interactions governing their biological activity, guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, 3D-QSAR studies have been particularly insightful.

In a study on N-phenyl-3-sulfamoyl-benzamide-based Hepatitis B Virus (HBV) capsid assembly inhibitors, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. tandfonline.com These models yielded statistically significant results, indicating their high predictive ability. tandfonline.com The statistical parameters for the CoMFA model were a correlation coefficient (r²) of 0.998 and a cross-validated correlation coefficient (q²) of 0.625, while the CoMSIA model showed an r² of 0.987 and a q² of 0.645. tandfonline.com Such models are crucial for understanding how different substituents on the benzamide scaffold influence antiviral activity.

The contour maps generated from these QSAR models provide a visual representation of the regions around the molecule where certain structural features are predicted to enhance or diminish activity. For instance, these maps can highlight areas where bulky groups, electron-donating or electron-withdrawing groups, or hydrogen bond donors/acceptors would be favorable. This information is invaluable for the rational design of new derivatives with improved potency.

QSAR studies on other series of substituted benzamides have also demonstrated the utility of this approach in modeling their antimicrobial activity using topological and molecular connectivity indices. nih.gov

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique has been widely applied to analogues of this compound to elucidate their interactions with various biological targets.

For instance, molecular docking studies on novel N,N-dimethylbenzenesulfonamide derivatives have been used to assess their binding mode with carbonic anhydrase IX (CA IX), a target highly expressed in some cancer cells. nih.gov Similarly, docking simulations of sulfamoylbenzamide derivatives have been performed to understand their interactions with the active sites of α-glucosidase and α-amylase, enzymes relevant to diabetes. researchgate.net These studies often reveal key interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, that are crucial for the ligand's inhibitory activity. researchgate.net

In a study of N-substituted sulfonamides as potential anticancer therapeutics, molecular docking analysis revealed binding affinities ranging from -6.8 to -8.2 kcal/mol, which were superior to the standard drug acetazolamide (-5.25 kcal/mol). nih.gov The docking results for some benzamide derivatives as topoisomerase inhibitors have also shown promising binding energies.

The following table summarizes the results of selected molecular docking studies on compounds analogous to this compound:

| Compound Class | Biological Target | Key Findings |

| N,N-dimethylbenzenesulfonamide derivatives | Carbonic Anhydrase IX (CA IX) | Assessment of binding modes in the context of antiproliferative activity. nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase and α-amylase | Displayed hydrogen bonding, electrostatic, and hydrophobic interactions with active site residues. researchgate.net |

| N-substituted sulfonamides | Potential drug target 1AZM | Binding affinities ranged from -6.8 to -8.2 kcal/mol. nih.gov |

These predictions of binding affinity and interaction patterns are instrumental in prioritizing compounds for synthesis and biological evaluation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, offering deeper insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For a series of sulfamoylbenzamide derivatives acting as HBV capsid assembly effectors, a 10ns dynamic simulation of a docked compound within the HBV capsid protein hexamer provided valuable information on the structure-activity relationships. nih.gov The simulation revealed key hydrogen bonding interactions, such as the amide oxygen accepting a hydrogen bond from a tryptophan residue and the amide nitrogen donating a hydrogen bond to a threonine side chain. nih.gov

In another study, MD simulations were performed on the most active compound of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives to validate its inhibitory potential against α-glucosidase and α-amylase. researchgate.net The Root Mean Square Deviation (RMSD) analysis from the simulation suggested the stability of the compound within the binding site of the target proteins. researchgate.net

MD simulations are a powerful tool for refining the results of molecular docking and for understanding the dynamic nature of ligand-receptor interactions, which is crucial for the design of effective inhibitors.

In Silico Screening and Virtual Library Design for this compound Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach, coupled with virtual library design, allows for the efficient exploration of chemical space and the identification of novel scaffolds.

For the discovery of novel inhibitors, a virtual library of compounds based on a core scaffold, such as benzamide, can be designed and computationally screened against a specific biological target. nih.govdrugdesign.orgbenthamscience.com The design of these libraries often involves the enumeration of a large number of derivatives by varying the substituents at different positions on the core structure.

A combined approach of shape and electrostatic-based comparative study, followed by molecular modeling, has been used to design a small molecule benzamide derivative as a selective CYP1B1 inhibitor. vensel.org The designed derivative showed a high degree of similarity in shape and electrostatic potential to a known inhibitor. vensel.org

The process of virtual library design and screening for this compound derivatives would typically involve the following steps:

Definition of the core scaffold.

Selection of a diverse set of building blocks (substituents).

Enumeration of the virtual library.

Calculation of physicochemical properties and filtering for drug-likeness.

Docking of the virtual library against the target protein.

Prioritization of hits based on docking scores and binding modes for further investigation.

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target receptor. For this compound and its analogues, conformational analysis is essential for understanding their SAR.

Computational analysis of N'-methyl amides has shown that repulsive interactions between the N-methyl group and the carbonyl oxygen can alter the low-energy conformations of the molecule. mdpi.com The conformational flexibility or rigidity of a molecule can also play a role in its activity. For some targets, a more flexible molecule that can adapt its conformation to the binding site may be advantageous, while for others, a more rigid, pre-organized conformation may lead to higher affinity.

The study of a series of N-naphthyl-cyclopenta[d]pyrimidines demonstrated that the rotational flexibility and conformational dissimilarity between analogues led to significant differences in their biological activities. nih.gov This highlights the importance of considering the 3D conformational shape when designing new bioactive molecules.

For this compound analogues, understanding the preferred conformations and the energy barriers for rotation around key bonds is crucial for designing compounds that can adopt the optimal bioactive conformation for interaction with their intended biological target.

Mechanistic Investigations of Biological Interactions of N,n Dimethyl 3 Methylsulfamoyl Benzamide Theoretical and Pre Clinical Focus

Enzyme Modulation and Inhibition Mechanisms

The sulfamoyl-benzamide core structure has been investigated for its ability to interact with and modulate the activity of several key enzymes. These interactions are often highly specific, involving binding to allosteric or active sites, leading to either activation or inhibition of the enzyme's catalytic function.

Interaction with Glucokinase (GK) Allosteric Sites and Activation Mechanisms

Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and liver hepatocytes. nih.gov Small-molecule allosteric activators of GK are of significant interest as potential therapeutics for type 2 diabetes. nih.gov The 3,5-disubstituted benzamide (B126) scaffold, to which N,N-dimethyl-3-(methylsulfamoyl)benzamide belongs, has been a primary focus in the development of such activators. nih.gov

In silico docking studies have elucidated the binding mechanism of these benzamide derivatives to an allosteric site on the GK protein, which is distinct from the glucose-binding active site. nih.govresearchgate.net A key interaction involves the formation of hydrogen bonds between the amide group of the benzamide scaffold and the amino acid residue Arginine 63 (Arg63) within the allosteric pocket. nih.gov Further stability is achieved through hydrophobic interactions between the aromatic rings of the compound and non-polar residues in the binding site. nih.gov

This allosteric binding induces a conformational change in the enzyme, shifting it to a more active state. This activation enhances the enzyme's affinity for glucose and increases its maximal velocity (Vmax), thereby promoting glucose phosphorylation. nih.gov Studies on various sulfamoyl benzamide derivatives have demonstrated significant GK activation, with some compounds showing activation folds between 2.03 and 2.09 in in vitro assays. thesciencein.org This allosteric activation mechanism allows for a glucose-dependent enhancement of activity, which is a desirable feature for potential diabetes therapies. thesciencein.org

| Compound Class | Key Interacting Residue | Mechanism | Observed In Vitro Activation (Fold Increase) | Reference |

|---|---|---|---|---|

| Sulfamoyl Benzamide Derivatives | Arg63 | Allosteric Activation | 2.03 - 2.09 | thesciencein.org |

Thioredoxin Reductase (Trr1) Inhibition Mechanisms by Sulfamoyl-Benzamide Scaffolds

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a major antioxidant system in cells, crucial for maintaining redox homeostasis. nih.govnih.gov Inhibition of TrxR is a therapeutic strategy being explored for cancer and other diseases. nih.gov Mammalian TrxRs are selenoenzymes with a highly accessible selenocysteine (B57510) residue in their active site, making them susceptible to inhibition by a wide range of electrophilic compounds. nih.govnih.gov

While numerous compounds have been identified as TrxR inhibitors, specific mechanistic studies on the interaction between the this compound scaffold and TrxR are not extensively documented in the available literature. Generally, inhibitors of TrxR can act through various mechanisms, including competitive inhibition at the NADPH binding site, non-competitive inhibition, or irreversible covalent modification of the catalytic cysteine or selenocysteine residues. nih.gov Given the chemical nature of the sulfamoyl-benzamide scaffold, a potential mechanism could involve interaction with the active site thiols or selenols, but this remains a theoretical postulation without direct experimental evidence for this specific compound class.

Acetylcholinesterase (AChE) and Urease Inhibitory Modalities and Pathways

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Benzamide and picolinamide (B142947) derivatives have been synthesized and evaluated for AChE inhibitory activity. nih.govnih.gov Structure-activity relationship studies have shown that the substitution pattern on the benzamide ring significantly influences inhibitory potency and selectivity over the related enzyme, butyrylcholinesterase (BChE). nih.gov Molecular docking studies suggest that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a mixed-type inhibition. nih.gov For certain benzamide derivatives, IC50 values against AChE have been reported in the low micromolar range. nih.gov

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.govnih.gov It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.govfrontiersin.org The inhibition of urease is a promising strategy for combating these infections. researchgate.net Sulfonamide derivatives have been explored as urease inhibitors. researchgate.net The proposed mechanism often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. researchgate.net A flexible "flap" region covering the active site is also a target for inhibitors, where binding can lock the enzyme in an inactive conformation. nih.govresearchgate.net While specific kinetic data for this compound is scarce, related compounds like N-acylphosphoric triamides have shown potent urease inhibition with IC50 values in the nanomolar range. nih.gov

SIRT2 Inhibition Pathways by Related Sulfonamide Derivatives

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase that plays a role in various cellular processes, and its inhibition is considered a therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov The 3-(N-arylsulfamoyl)benzamide scaffold has been identified as a promising core structure for potent and selective SIRT2 inhibitors. nih.govnorthwestern.edu

Structure-activity relationship (SAR) studies have provided significant insights into the inhibition mechanism. For instance, N-methylation of the sulfonamide moiety in compounds like 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide was found to dramatically increase potency and selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. nih.gov Docking simulations suggest that these inhibitors bind in a pocket where the terminal aniline (B41778) moieties can occupy two potential hydrophobic binding pockets with strict size requirements. nih.gov The increased potency of N-methylated analogs is attributed to additional van der Waals contacts with the enzyme. nih.gov In contrast, the N-substituent on the amide portion appears less critical for binding, as it is often exposed to the solvent. nih.gov These findings provide a clear pathway for the structure-based design of more potent and selective SIRT2 inhibitors based on the 3-sulfamoylbenzamide (B74759) scaffold. nih.gov

| Compound Scaffold | Key Structural Feature for Potency | Binding Site Interaction | Selectivity | Reference |

|---|---|---|---|---|

| 3-(N-Arylsulfamoyl)benzamide | N-methylation of sulfonamide | Occupation of two hydrophobic pockets | High for SIRT2 over SIRT1 and SIRT3 | nih.gov |

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, the biological effects of small molecules are often mediated by their binding to specific cellular receptors, which in turn modulates intracellular signaling pathways.

Ligand-Receptor Interaction Dynamics and Specificity

The specific receptor binding profile for this compound is not well-established in the reviewed scientific literature. However, the benzamide functional group is present in ligands for various receptors, and computational methods are often employed to predict potential interactions.

Modulation of Intracellular Signaling Cascades by Benzamide Derivatives

Benzamide derivatives represent a versatile class of compounds with the potential to interact with and modulate various intracellular signaling cascades. While specific data on the direct effects of this compound on these pathways is not extensively documented in publicly available research, the broader class of benzamide and sulfonamide-containing molecules has been shown to influence key cellular signaling networks. These interactions are often context-dependent, varying with the specific chemical structure of the derivative and the cellular environment.

One of the significant pathways that can be influenced by benzamide derivatives is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov The NF-κB family of transcription factors plays a critical role in regulating immune responses, inflammation, and cell survival. nih.gov Some N-substituted benzamides have been observed to inhibit the activation of NF-κB, which can, in turn, affect the expression of a multitude of downstream genes involved in these processes. nih.gov This inhibition can occur through various mechanisms, including the prevention of the nuclear translocation of NF-κB subunits. nih.gov

Furthermore, various benzamide derivatives have been investigated for their ability to inhibit protein kinases, which are pivotal enzymes in almost all signaling pathways. nih.govmdpi.comnih.gov These enzymes function by adding phosphate (B84403) groups to substrate proteins, thereby activating or deactivating them. The benzimidazole (B57391) scaffold, which shares structural similarities with the benzamide core, is a common feature in many kinase inhibitors. nih.gov These compounds can act as ATP-competitive inhibitors, binding to the kinase's active site, or as allosteric modulators that bind to other sites to alter the enzyme's conformation and activity. nih.gov For instance, certain benzamide derivatives have been designed as dual inhibitors of DYRK2 and DYRK3 kinases, which are involved in the regulation of protein stability and phosphorylation events. nih.gov

The Hedgehog signaling pathway, crucial for embryonic development and implicated in cancer, is another target for some benzamide derivatives. rsc.org These compounds can act as inhibitors of the Smoothened (Smo) receptor, a key component of this pathway, thereby blocking downstream signal transduction. rsc.org

It is important to note that the modulation of these signaling pathways by benzamide derivatives is a broad area of research, and the specific effects of this compound would require dedicated experimental investigation. The existing research on related compounds, however, provides a strong rationale for exploring its potential to interact with these fundamental cellular processes.

Antiviral Activity Mechanisms of Action

While direct antiviral studies on this compound are not widely published, extensive research into structurally related sulfamoylbenzamides and aminomethylbenzamides has revealed potent and specific antiviral mechanisms. These findings provide a strong theoretical basis for the potential antiviral activities of this compound.

HBV Capsid Assembly Effector Mechanisms of Sulfamoylbenzamides

A significant body of research has identified sulfamoylbenzamide derivatives as potent inhibitors of Hepatitis B Virus (HBV) replication. nih.govnih.govresearchgate.net These compounds function as capsid assembly modulators (CAMs), targeting a critical step in the viral life cycle: the assembly of the viral nucleocapsid. nih.govresearchgate.net

The mechanism of action of sulfamoylbenzamides involves the allosteric modulation of the HBV core protein (HBc). nih.gov By binding to HBc dimers, these molecules induce conformational changes that lead to aberrant capsid assembly. nih.gov Instead of forming functional, icosahedral capsids that enclose the viral pregenomic RNA (pgRNA) and polymerase, the presence of sulfamoylbenzamide CAMs results in the formation of non-infectious, empty capsids or other non-capsid polymers. nih.gov This misdirection of the assembly process effectively prevents the encapsidation of the viral genetic material, thereby halting viral replication. nih.govnih.gov Some studies have even observed the formation of unusual tubular or rod-shaped particles in the presence of certain sulfamoylbenzamide derivatives.

The binding site for these sulfamoylbenzamide CAMs has been identified as a hydrophobic pocket at the interface between HBc dimers. nih.gov This allosteric site is distinct from the sites involved in the normal protein-protein interactions that drive capsid formation. The binding of the CAM to this pocket is thought to enhance the kinetics of capsid assembly, leading to the rapid formation of thermodynamically stable but non-functional structures.

Table 1: Antiviral Activity of Representative Sulfamoylbenzamide Derivatives against HBV This table is illustrative and based on data for various sulfamoylbenzamide derivatives, not specifically this compound.

| Compound Class | Target | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Sulfamoylbenzamides | Hepatitis B Virus (HBV) Core Protein (HBc) | Allosteric modulation of capsid assembly | Formation of empty or aberrant viral capsids, inhibition of pgRNA encapsidation |

Ebola and Marburg Virus Entry Inhibition Pathways by Aminomethylbenzamides

Another class of benzamide derivatives, the 4-(aminomethyl)benzamides, has been shown to be potent inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry into host cells. nih.gov These filoviruses are responsible for severe and often fatal hemorrhagic fevers.

The primary mechanism of action for these aminomethylbenzamides is the inhibition of viral glycoprotein (B1211001) (GP)-mediated membrane fusion. nih.gov The viral GP is a trimeric protein on the surface of the virus that is essential for attachment to host cells and subsequent fusion of the viral and host cell membranes, a critical step for viral entry. The GP consists of two subunits, GP1, which is responsible for receptor binding, and GP2, which mediates membrane fusion. nih.gov

Aminomethylbenzamides are thought to bind to a cavity located between the GP1 and GP2 subunits. nih.gov This binding is believed to stabilize the pre-fusion conformation of the GP, preventing the necessary conformational changes that are triggered upon interaction with the host cell and are required for membrane fusion. By blocking this crucial step, these compounds effectively prevent the virus from delivering its genetic material into the host cell cytoplasm, thus inhibiting infection at a very early stage.

Table 2: Antiviral Activity of Representative Aminomethylbenzamide Derivatives against Filoviruses This table is illustrative and based on data for various aminomethylbenzamide derivatives, not specifically this compound.

| Compound Class | Target | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Aminomethylbenzamides | Ebola and Marburg Virus Glycoprotein (GP) | Inhibition of GP-mediated membrane fusion | Blocks viral entry into host cells |

Theoretical Frameworks for Biological Target Engagement

The interaction of small molecules like this compound with their biological targets can be understood through various theoretical and computational frameworks. These approaches are crucial for rational drug design and for elucidating the molecular basis of a compound's activity.

Binding Site Characterization and Hotspot Analysis

The identification and characterization of binding sites on target proteins are fundamental to understanding how a ligand exerts its effect. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing these interactions. researchgate.net

Binding sites are typically characterized by a combination of shape complementarity and favorable intermolecular interactions between the ligand and the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Hotspot analysis is a computational or experimental technique used to identify key residues within a binding site that contribute disproportionately to the binding free energy. core.ac.uknih.govresearchgate.netblopig.com These "hotspot" residues are critical for the affinity and specificity of the ligand-protein interaction. core.ac.uknih.govresearchgate.net By identifying these hotspots, medicinal chemists can design more potent and selective inhibitors. For example, in the case of sulfamoylbenzamide inhibitors of HBV capsid assembly, hotspot analysis of the HBc dimer-dimer interface would reveal the key amino acid residues that are essential for the binding of these allosteric modulators. Similarly, for aminomethylbenzamide inhibitors of Ebola virus entry, identifying the hotspots within the GP1-GP2 interface would guide the development of more effective entry inhibitors. nih.gov

Allosteric Modulation Principles and Mechanistic Implications

Allosteric modulation refers to the regulation of a protein's activity by the binding of a molecule (an allosteric modulator) to a site other than the protein's active or orthosteric site. nih.gov This binding event induces a conformational change in the protein that is transmitted to the active site, thereby altering its function.

The antiviral mechanisms of both sulfamoylbenzamides and potentially aminomethylbenzamides are prime examples of allosteric modulation.

Sulfamoylbenzamides and HBV Capsid Assembly: As previously discussed, sulfamoylbenzamides bind to an allosteric pocket on the HBV core protein. nih.gov This binding allosterically modulates the protein's assembly properties, leading to the formation of non-functional capsids. nih.gov This is a classic example of allosteric inhibition of a viral process.

Aminomethylbenzamides and Filovirus Entry: The binding of aminomethylbenzamides to the Ebola virus glycoprotein at a site distinct from the receptor-binding site is also likely an allosteric mechanism. nih.gov By binding to the GP1-GP2 interface, these compounds allosterically prevent the conformational changes in GP2 that are necessary for membrane fusion. nih.gov

The key principle of allosteric modulation is that it allows for a more subtle and potentially more specific regulation of protein function compared to direct competitive inhibition at the active site. Allosteric modulators can be either inhibitors or activators, and they often exhibit a higher degree of target selectivity because allosteric sites are generally less conserved than active sites across different proteins. The study of allosteric modulation is a rapidly growing field in drug discovery, offering new avenues for therapeutic intervention against a wide range of diseases, including viral infections.

Advanced Research Applications and Future Directions for N,n Dimethyl 3 Methylsulfamoyl Benzamide

Development of N,N-dimethyl-3-(methylsulfamoyl)benzamide as a Molecular Probe for Biological Systems

The development of this compound into a molecular probe represents a promising research direction. Molecular probes are essential tools in chemical biology for visualizing and studying the function of biomolecules in real-time within complex biological systems. Given that various sulfamoylbenzamide derivatives have shown high potency and selectivity for specific biological targets, this compound could be chemically modified to serve this purpose.

Future research could focus on synthesizing analogs of this compound that are conjugated with reporter molecules. These could include:

Fluorophores: Attaching a fluorescent tag would allow for the visualization of the compound's localization within cells and tissues using techniques like fluorescence microscopy. This would help in identifying its subcellular distribution and interaction with specific organelles.

Biotin tags: Biotinylation of the compound would enable its use in pull-down assays to identify and isolate its binding partners from cell lysates, thus elucidating its mechanism of action.

Photoaffinity labels: Incorporating a photoreactive group would allow for the formation of a covalent bond with the biological target upon photoirradiation. This is a powerful technique for irreversibly labeling and identifying target proteins.

By developing such probes, researchers could gain deeper insights into the pharmacodynamics and mechanism of action of this class of compounds, accelerating the discovery of new therapeutic targets.

Integration with Chemoinformatics and Big Data Approaches for Compound Discovery

Chemoinformatics and big data analysis are transforming drug discovery. These computational approaches can be leveraged to accelerate the exploration of the chemical space around this compound and identify new derivatives with enhanced potency, selectivity, and drug-like properties.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on the chemical structures and biological activities of a series of sulfamoylbenzamide analogs, researchers can predict the activity of novel, unsynthesized compounds. Molecular dynamics (MD) simulations can also be used to understand the key interactions between these compounds and their binding pockets, guiding rational drug design. nih.govresearchgate.net

Virtual Screening: Large chemical libraries can be computationally screened to identify new molecules that are structurally similar to this compound or that are predicted to bind to its putative targets. This approach can significantly reduce the time and cost associated with experimental screening.

Pharmacophore Modeling: A pharmacophore model can be generated based on the essential structural features of active sulfamoylbenzamide derivatives. This model can then be used as a 3D query to search for novel scaffolds that possess the desired biological activity.

The integration of these in silico methods with traditional experimental work will create a synergistic workflow for the rapid discovery and optimization of new lead compounds based on the this compound scaffold.

Exploration of Novel Synthetic Methodologies for Structurally Related Chemical Entities

The synthesis of novel analogs of this compound is crucial for exploring its structure-activity relationship (SAR) and for developing compounds with improved pharmacological profiles. Research in this area can focus on developing versatile and efficient synthetic routes to access a wide range of structurally diverse derivatives.

Recent advances in synthetic organic chemistry offer several promising strategies:

One-Pot Reactions: The development of one-pot procedures, such as the copper-catalyzed synthesis of N,N-dimethyl benzamides, can streamline the synthesis process, improve yields, and reduce waste. researchgate.net

Combinatorial Chemistry: Using combinatorial approaches, large libraries of related compounds can be synthesized by systematically modifying different parts of the this compound scaffold. For example, various amines can be coupled to the benzamide (B126) core, and different substituents can be introduced on the phenyl ring. nih.gov

Flow Chemistry: Continuous flow synthesis can offer advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. This methodology could be applied to the large-scale production of promising drug candidates.

These synthetic explorations will not only provide a rich source of compounds for biological screening but also contribute to the advancement of synthetic methodology itself.

Identification and Characterization of Emerging Biological Targets and Pathways responsive to Sulfamoylbenzamides

A key area of future research is the identification of novel biological targets for this compound and related compounds. The sulfamoylbenzamide scaffold has already been shown to interact with a variety of targets, suggesting a rich polypharmacology that is yet to be fully explored. nih.govnih.govnih.govthesciencein.org

Some of the identified targets for the broader sulfamoylbenzamide class include:

| Target Class | Specific Target(s) | Potential Therapeutic Area |

| Ectonucleotidases | h-NTPDase1, -2, -3, -8 | Thrombosis, Inflammation, Diabetes, Cancer nih.govnih.gov |

| Viral Proteins | Hepatitis B Virus (HBV) Capsid | Chronic Hepatitis B nih.govmdpi.com |

| Cannabinoid Receptors | CB(2) Agonists | Pain nih.gov |

| Metabolic Enzymes | Glucokinase (GK) Activators | Type 2 Diabetes thesciencein.org |

| Inflammasomes | NLRP3 | Inflammatory Diseases nih.gov |

Future research efforts should employ target deconvolution strategies, such as proteomics and genetic screening, to identify the direct binding partners of this compound in an unbiased manner. Once new targets are identified, extensive biochemical and cell-based assays will be required to characterize the functional consequences of this interaction and to validate their therapeutic relevance. This will pave the way for repositioning this chemical entity for new disease indications.

Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Biology

The multifaceted nature of research on this compound and its analogs necessitates a highly collaborative and interdisciplinary approach. Advancing this field will require the combined expertise of scientists from various disciplines.

Potential areas for collaboration include:

Medicinal Chemistry and Structural Biology: Synthetic chemists can design and synthesize novel compounds, while structural biologists can use techniques like X-ray crystallography and cryo-electron microscopy to solve the structures of these compounds in complex with their biological targets. This information is invaluable for structure-based drug design.

Pharmacology and Computational Biology: Pharmacologists can characterize the in vitro and in vivo activity of new compounds. nih.govthesciencein.org Computational biologists can use the experimental data to build predictive models that guide the next round of compound design and synthesis. nih.gov

Chemical Biology and Clinical Research: Chemical biologists can develop molecular probes to study the mechanism of action of these compounds in disease models. Promising drug candidates identified through these preclinical studies can then be advanced into clinical trials through collaboration with clinical researchers.

By fostering such interdisciplinary collaborations, the scientific community can fully unlock the therapeutic potential of this compound and related sulfamoylbenzamides.

Q & A

Basic Research Questions

Q. How can synthetic routes for N,N-dimethyl-3-(methylsulfamoyl)benzamide be optimized to improve yield and purity?

- Methodology : Utilize acid chloride intermediates (e.g., reaction with thionyl chloride) followed by amine coupling, as demonstrated in analogous benzamide syntheses . Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane or THF) to minimize side reactions. Purification via recrystallization or column chromatography with gradients of ethyl acetate/hexane enhances purity.

Q. What spectroscopic techniques are critical for validating the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns and methyl/methylsulfamoyl group integration (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) .

- IR Spectroscopy : Identify sulfonamide S=O stretching (1350–1200 cm⁻¹) and amide C=O (1650–1630 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to rule out impurities .

Q. How can computational tools assist in predicting the reactivity of this compound in organic synthesis?

- Methodology : Use density functional theory (DFT) to model electronic effects of the methylsulfamoyl group on reaction pathways. Software like Gaussian or ORCA can predict regioselectivity in electrophilic substitutions or nucleophilic attacks .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

- Methodology :

- Dose-Response Studies : Assess concentration-dependent effects to identify non-specific binding at higher doses .

- Receptor Binding Assays : Compare results from radioligand displacement (e.g., [35S]GTPγS binding for CXCR2 antagonism) with cellular functional assays (e.g., chemotaxis inhibition) to validate target specificity .

- Structural Analog Testing : Synthesize derivatives (e.g., replacing methylsulfamoyl with sulfonamide) to isolate pharmacophoric motifs .

Q. How can crystallographic data refine the understanding of this compound’s interactions with biological targets?

- Methodology :

- X-ray Crystallography : Solve co-crystal structures with target proteins (e.g., CXCR2) using SHELX for refinement .

- Mercury Software : Analyze intermolecular interactions (e.g., hydrogen bonds between sulfonamide and receptor residues) and compare packing patterns across analogs .

Q. What experimental designs mitigate challenges in studying this compound’s metabolic stability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.